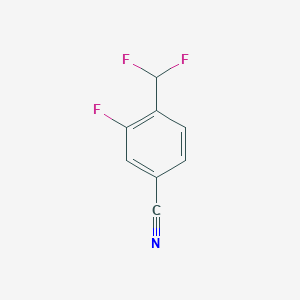
4-(Difluoromethyl)-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the introduction of the difluoromethyl group and the fluorine atom onto a benzene ring, followed by the addition of the nitrile group. One common method involves the use of difluoromethylation reagents such as ClCF2H or difluorocarbene precursors.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the difluoromethyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The aromatic ring can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Fluorobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-Fluorobenzonitrile: Similar but without the difluoromethyl group, affecting its chemical and physical properties.
Uniqueness
4-(Difluoromethyl)-3-fluorobenzonitrile is unique due to the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
Propriétés
Formule moléculaire |
C8H4F3N |
|---|---|
Poids moléculaire |
171.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |
Clé InChI |
TZAHKTDKRGZNPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
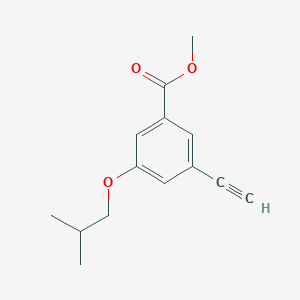


![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
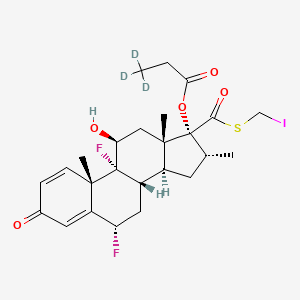
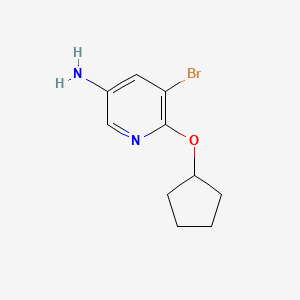
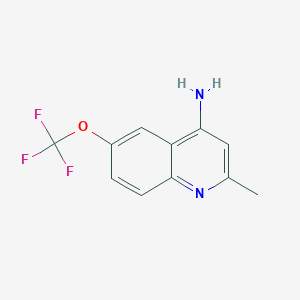
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
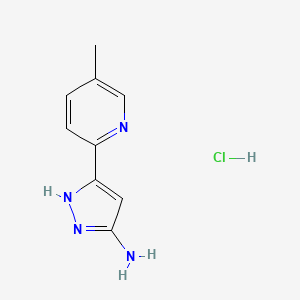
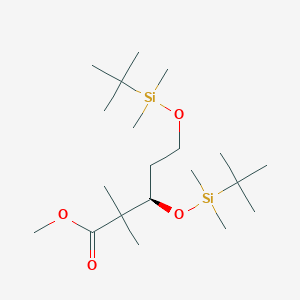
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
